

# N-(3-Chlorophenyl)propanamide: Structural Analysis, Synthesis, and Mechanistic Profiling

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## Compound of Interest

Compound Name:	<i>N</i> -(3-chlorophenyl)propanamide
CAS No.:	2760-33-0
Cat. No.:	B183546

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## Executive Summary

**N-(3-chlorophenyl)propanamide**, commonly referred to in agricultural and chemical literature as *m*-chloropropionanilide, is a halogenated aromatic amide. As a mono-chlorinated analog of the widely utilized selective herbicide Propanil (3',4'-dichloropropionanilide), this compound serves as a critical baseline molecule in structure-activity relationship (SAR) studies for agrochemical development and pharmaceutical intermediate synthesis[1].

This technical guide provides an in-depth analysis of its physicochemical properties, its role in Photosystem II (PSII) inhibition, and a self-validating synthetic protocol designed for high-yield laboratory generation.

## Chemical Identity & Physicochemical Profiling

The structural framework of **N-(3-chlorophenyl)propanamide** consists of a propionyl group attached to the nitrogen atom of a meta-substituted chloroaniline ring. The absence of a para-chlorine atom (which is present in Propanil) significantly alters its lipophilicity, metabolic stability, and binding affinity in biological targets[1].

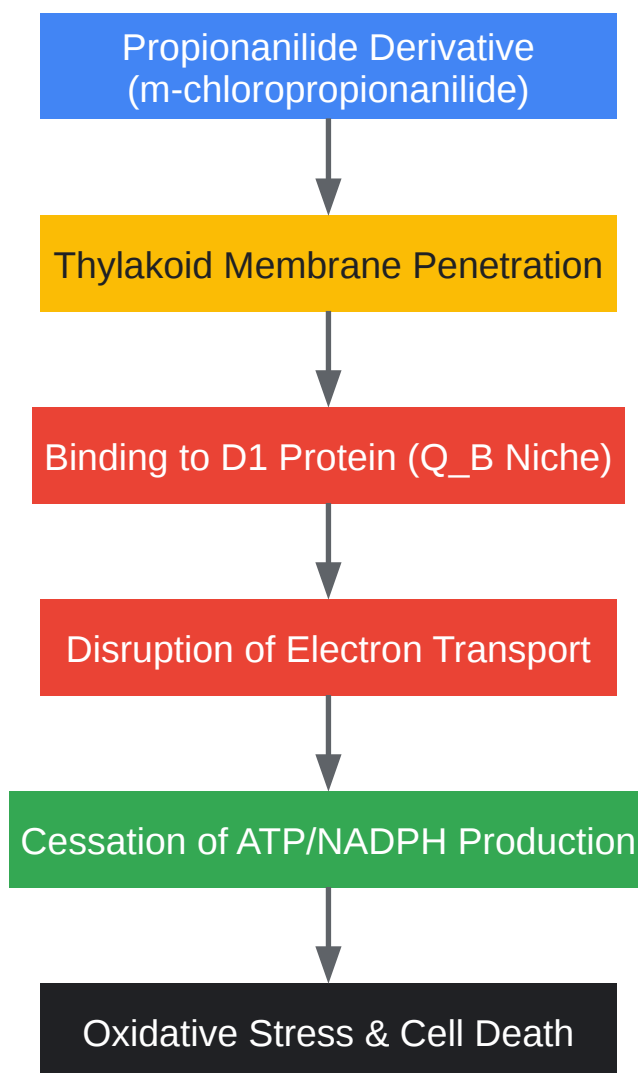
## Quantitative Data Summary

Property	Value
IUPAC Name	N-(3-chlorophenyl)propanamide
Common Synonyms	3'-chloropropionanilide, m-chloropropionanilide
CAS Registry Number	2760-33-0[2]
Molecular Formula	C9H10ClNO[2]
Molecular Weight	183.639 g/mol [2]
SMILES String	CCC(=O)Nc1cccc(Cl)c1[3]
Chemical Class	Propionanilide / Halogenated Amide
Typical Appearance	Solid (crystalline powder)

## Mechanistic Pathway: Photosystem II Inhibition & SAR Context

Propionanilides are well-documented inhibitors of the photosynthetic electron transport chain[1]. While m-chloropropionanilide exhibits lower herbicidal potency than its 3,4-dichloro counterpart, its mechanism of action remains identical, making it a valuable tool for comparative biochemical assays.

The compound penetrates the plant cuticle and translocates to the chloroplasts. Within the thylakoid membrane, it acts as a competitive inhibitor at the plastoquinone-binding niche (QB) on the D1 protein of Photosystem II (PSII). By displacing plastoquinone, the amide halts the transfer of electrons from P680 to the cytochrome b6f complex. This blockade prevents the synthesis of ATP and NADPH, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, cellular necrosis.



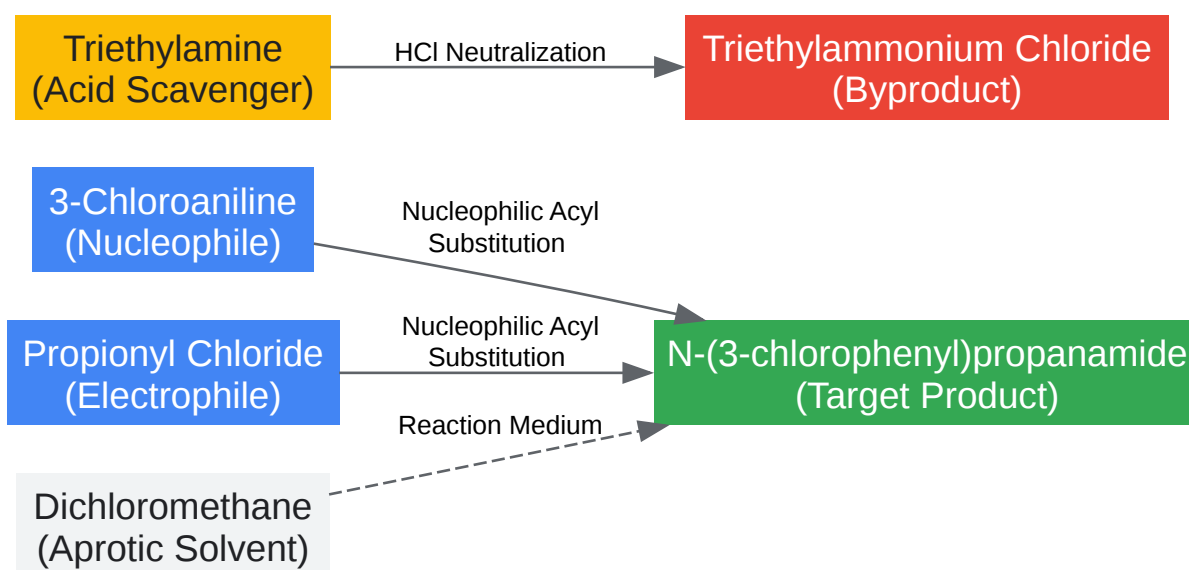
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Fig 2: Mechanism of action for propionanilide-induced Photosystem II inhibition.

## Synthesis Methodology: A Self-Validating Protocol

The synthesis of **N-(3-chlorophenyl)propanamide** is achieved via a nucleophilic acyl substitution. To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system, incorporating causality for every experimental choice and built-in analytical checkpoints.

## Experimental Workflow



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Fig 1: Nucleophilic acyl substitution workflow for **N-(3-chlorophenyl)propanamide**.

## Step-by-Step Methodology

### Step 1: Reagent Preparation & Setup

- Action: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-chloroaniline and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM).
- Causality: DCM is chosen as an aprotic solvent to prevent the premature hydrolysis of the highly reactive propionyl chloride. TEA is strictly required as a non-nucleophilic acid scavenger. Without TEA, the hydrogen chloride (HCl) generated during the reaction would protonate the unreacted 3-chloroaniline, forming an insoluble and unreactive anilinium salt, thereby capping the theoretical yield at 50%.

### Step 2: Electrophile Addition

- Action: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Add 1.1 equivalents of propionyl chloride dropwise via an addition funnel over 30 minutes.

- Causality: The condensation reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing solvent boil-off and suppressing the formation of di-acylated side products.

#### Step 3: Reaction Monitoring (Validation Checkpoint 1)

- Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 7:3 Hexanes:Ethyl Acetate eluent.
- Self-Validation: The reaction is deemed complete when the UV-active starting material spot (3-chloroaniline, higher R<sub>f</sub>) is entirely consumed and replaced by a single, more polar product spot (the amide, lower R<sub>f</sub>).

#### Step 4: Biphasic Workup

- Action: Quench the reaction with distilled water and transfer to a separatory funnel. Wash the organic layer sequentially with:
  - 1M HCl: Removes unreacted 3-chloroaniline and TEA.
  - Saturated NaHCO<sub>3</sub>: Neutralizes residual propionyl chloride and propionic acid byproducts.
  - Brine: Removes bulk water from the organic phase.
- Causality: This sequential liquid-liquid extraction isolates the neutral amide product in the organic layer while partitioning all ionic and highly polar impurities into the aqueous waste.

#### Step 5: Purification & Characterization (Validation Checkpoint 2)

- Action: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethanol/water mixture.
- Self-Validation: Validate the final product via <sup>1</sup>H-NMR spectroscopy. A successful synthesis will yield a triplet (terminal methyl, ~1.2 ppm), a quartet (methylene, ~2.4 ppm), a broad singlet (amide N-H, ~7.5 ppm), and a distinct multiplet for the meta-substituted aromatic protons (7.0 - 7.6 ppm).

## References

- PubChem / National Institutes of Health (NIH). "3-(3-acetylanilino)-N-(3-chlorophenyl)propanamide | C17H17ClN2O2" (Source for SMILES and structural data of related N-(3-chlorophenyl)propanamide derivatives).[\[Link\]](#)
- Justia US Law. "Monsanto Company v. Rohm and Haas Company, 312 F. Supp. 778 (E.D. Pa. 1970)" (Source for nomenclature, m-chloropropionanilide, and structural relationship to Propanil).[\[Link\]](#)
- Chemikart. "N-(3-chlorophenyl)propionamide | CAS 2760-33-0."[\[Link\]](#)

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## Sources

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- 2. N-(3-CHLOROPHENYL)PROPANAMIDE AldrichCPR | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
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